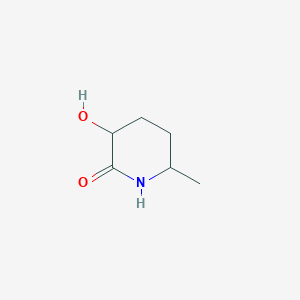

3-Hydroxy-6-methylpiperidin-2-one

Description

Propriétés

IUPAC Name |

3-hydroxy-6-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSFRZRPJLPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305999 | |

| Record name | 3-hydroxy-6-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-35-1 | |

| Record name | NSC173132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-6-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylpiperidin-2-one can be achieved through various methods. One common approach involves the reduction of oxazololactam, followed by alkylation and oxidation steps . Another method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . These reactions typically require specific conditions such as controlled temperatures, pressures, and the use of protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-6-methylpiperidin-2-one often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for the scalable synthesis of this compound, making it readily available for various applications in the pharmaceutical industry .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-6-methylpiperidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Applications De Recherche Scientifique

3-Hydroxy-6-methylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby influencing neurological functions . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Hydroxy-6-methylpyridine

Structure : A pyridine ring with hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 6, respectively.

Key Differences :

- Applications : Used as an intermediate in synthesizing antihypertensive agents and antimicrobial drugs. Its pyridine core is associated with metal-chelating properties, which are absent in piperidin-2-one derivatives .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Structure : A pyrimidine ring substituted with a piperidinyl group and methyl group.

Key Differences :

- The piperidine moiety here is part of a pyrimidine scaffold, unlike the standalone lactam ring in 3-Hydroxy-6-methylpiperidin-2-one.

- Applications : Pyrimidine derivatives are prominent in anticancer and antiviral therapies due to their DNA/RNA interaction capabilities. The absence of a hydroxyl group reduces its polarity compared to the target compound .

6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic Acid

Structure : A piperidine ring with a hydroxymethyl group linked to a pyridine-carboxylic acid.

Key Differences :

- The hydroxymethyl substitution on piperidine enhances hydrophilicity, whereas the lactam ring in the target compound offers rigidity and metabolic stability.

- Applications : Used in kinase inhibitors and enzyme modulators. The carboxylic acid group enables salt formation, a feature absent in 3-Hydroxy-6-methylpiperidin-2-one .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of hydroxylated precursors under acidic conditions (e.g., boron trifluoride catalysis) . Key parameters include temperature control (e.g., 60–80°C for cyclization) and pH adjustment to minimize side reactions. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Intermediate characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity before proceeding .

Q. Which analytical techniques are most reliable for quantifying 3-Hydroxy-6-methylpiperidin-2-one in reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is preferred for quantification due to its sensitivity to hydroxyl and ketone functional groups. Reverse-phase C18 columns with acetonitrile/water mobile phases (gradient elution) provide optimal resolution . Thin-layer chromatography (TLC) with iodine staining or UV visualization is a rapid qualitative alternative for monitoring reaction progress .

Q. How can researchers confirm the stereochemical configuration of 3-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. For example, SHELX software can refine crystal structures to resolve bond angles and torsional strain . Alternatively, H NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments help infer spatial arrangements of substituents .

Advanced Research Questions

Q. What mechanistic insights exist for the hydroxylation and cyclization steps in synthesizing 3-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer : Isotopic labeling (e.g., O tracing) can delineate hydroxylation pathways, as seen in analogous ketone-to-acid conversions . Computational studies (DFT calculations) model transition states to predict regioselectivity during cyclization. For example, boron trifluoride-mediated reactions favor six-membered ring formation due to lower activation energy .

Q. How does the stereochemistry of 3-Hydroxy-6-methylpiperidin-2-one influence its biological activity?

- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC with amylose-based columns) isolate enantiomers for comparative bioactivity assays . In vitro studies on enzyme inhibition (e.g., cytochrome P450) reveal stereospecific binding via kinetic analysis (Km/Vmax ratios) . Structural analogs with resolved configurations should be tested to correlate activity with spatial orientation .

Q. What strategies address contradictory data in solubility and stability studies of 3-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer : Replicate experiments under controlled humidity and temperature (e.g., 25°C ± 2°C) minimize environmental variability. Cross-validate solubility measurements using gravimetric and spectroscopic methods. For stability, accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify decomposition pathways (e.g., hydrolysis of the lactam ring) .

Q. How can researchers design assays to evaluate the pharmacological potential of 3-Hydroxy-6-methylpiperidin-2-one?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement for GPCR targets) and enzyme inhibition screens (IC determination via fluorogenic substrates). Molecular docking (AutoDock Vina) predicts binding modes to prioritize targets . For anti-inflammatory studies, measure cytokine suppression (ELISA for TNF-α/IL-6) in macrophage cell lines .

Q. What are the best practices for resolving spectral overlaps in NMR analysis of 3-Hydroxy-6-methylpiperidin-2-one derivatives?

- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping H signals. For example, HMBC correlates H-C couplings across multiple bonds, clarifying connectivity in crowded regions (e.g., δ 2.5–3.5 ppm). Variable-temperature NMR (e.g., 298–318 K) can also separate broadened signals caused by conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.